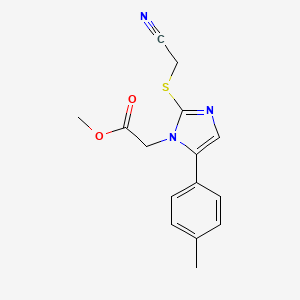

![molecular formula C21H17N3O2S B2929069 N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide CAS No. 329903-29-9](/img/structure/B2929069.png)

N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

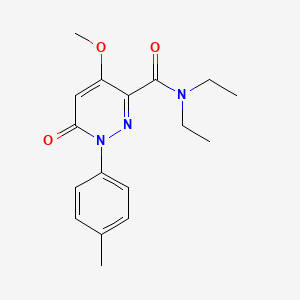

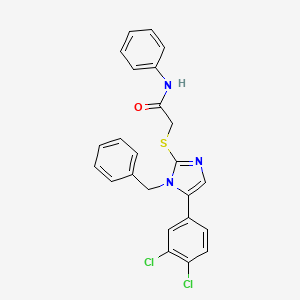

N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide, also known as EDOB or Endocannabinoid-Diacylglycerol Hybrid Compound, is a synthetic compound that has been developed to target the endocannabinoid system. This system plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and immune function. EDOB is a hybrid molecule that combines the properties of two endocannabinoid system modulators - diacylglycerol and anandamide.

Applications De Recherche Scientifique

Synthesis and Molecular Interactions

N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide and its derivatives are explored for their molecular properties through theoretical and experimental verification. These compounds have shown to exhibit moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria. Molecular docking studies further correlate the binding interactions of these synthesized ligands with proteins, specifically targeting the binding pocket of GlcN-6-P synthase (Wanjari et al., 2021).

Applications in Medicinal Chemistry

A novel series of α-ketoamide derivatives related to N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide was synthesized for potential medicinal applications. These compounds were developed using a coupling reagent to afford derivatives in excellent yield and purity, showcasing their versatility in drug design and synthesis. The synthesized compounds demonstrate the utility of these derivatives in creating potent molecules for therapeutic purposes (El‐Faham et al., 2013).

Anticancer Potential

Derivatives of N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide have been evaluated for their anticancer activities. A series of synthesized compounds displayed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings highlight the potential of these compounds as candidates for anticancer drug development (Ravinaik et al., 2021).

Neuroprotective Activities

Studies on 5-aroylindolyl-substituted hydroxamic acids derived from the benzamide class reveal potent inhibitory selectivity against histone deacetylase 6 (HDAC6), indicating potential for Alzheimer's disease treatment. These compounds exhibit neuroprotective activities by decreasing phosphorylation and aggregation of tau proteins, highlighting their application in neurodegenerative disease research and therapy (Lee et al., 2018).

Propriétés

IUPAC Name |

N-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-2-24-17-12-11-16(14-9-6-10-15(18(14)17)20(24)26)22-21(27)23-19(25)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H2,22,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFZYNZFCUIVKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)NC(=S)NC(=O)C4=CC=CC=C4)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2928990.png)

![3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928992.png)

![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928995.png)

![6-Phenyl-2-[6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2929006.png)

![tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2929009.png)